8-Ethyl Irinotecan (CAS 947687-02-7) is a potent, semi-synthetic analog of camptothecin, a well-established class of topoisomerase I inhibitors used in oncology research. The core mechanism of this class involves the stabilization of the topoisomerase I-DNA covalent complex, which leads to replication-associated DNA double-strand breaks and subsequent cell death, primarily in the S-phase of the cell cycle. The defining procurement characteristic of any camptothecin analog is its specific substitution pattern, which dictates critical performance attributes including potency, bioavailability, and the stability of the pharmacologically active lactone ring.
Direct substitution of 8-Ethyl Irinotecan with other camptothecin analogs, such as the common benchmark SN-38 (7-ethyl-10-hydroxycamptothecin) or topotecan, is inadvisable for achieving reproducible, high-potency results. Subtle modifications to the pentacyclic core dramatically alter cytotoxic potency, in vivo efficacy, and the chemical stability of the essential E-ring lactone. The equilibrium between the active lactone and inactive carboxylate form is highly sensitive to both pH and molecular structure, meaning that compounds with the same core mechanism can have vastly different effective concentrations and formulation requirements. Procuring this specific analog is a deliberate choice for researchers needing the distinct potency and efficacy profile conferred by its unique cyclopenta[g] fused ring system.
In a direct comparison of cytotoxic activity against P388 murine leukemia cells, 8-Ethyl Irinotecan (referred to as compound 2c) demonstrated an IC50 of 0.00031 µM. This was approximately 5.1 times more potent than topotecan (IC50 = 0.0016 µM) and 3.5 times more potent than SN-38 (IC50 = 0.0011 µM) under the same assay conditions.
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
| Target Compound Data | 0.00031 µM |
| Comparator Or Baseline | Topotecan: 0.0016 µM | SN-38: 0.0011 µM |
| Quantified Difference | ~5.1x more potent vs. Topotecan; ~3.5x more potent vs. SN-38 |
| Conditions | P388 murine leukemia cell line |
For researchers performing dose-response studies or high-throughput screening, this significantly higher potency allows for the use of lower concentrations, conserving valuable compound and reducing potential off-target effects.
In a human colon carcinoma (HCT-116) xenograft mouse model, 8-Ethyl Irinotecan administered at a 1 mg/kg dose induced tumor regression, demonstrated by a Treated/Control (T/C) tumor growth percentage of -2%. In contrast, the benchmark compound topotecan required a 12-fold higher dose (12 mg/kg) to achieve only tumor stasis (T/C = 2%).
| Evidence Dimension | In Vivo Antitumor Efficacy (T/C %) |
| Target Compound Data | -2% at 1 mg/kg |
| Comparator Or Baseline | Topotecan: 2% at 12 mg/kg |
| Quantified Difference | Induces regression at a 12x lower dose compared to topotecan, which only achieves stasis. |
| Conditions | Human colon carcinoma HCT-116 xenograft model in mice. |
This superior in vivo potency minimizes the required dosage for efficacy studies, which can reduce animal toxicity, lower project costs, and indicates a potentially wider therapeutic window.
The camptothecin class is known for the pH-dependent hydrolysis of its active lactone E-ring to an inactive carboxylate form, a major liability for experimental reproducibility and formulation. The cyclopenta[g]camptothecin scaffold of 8-Ethyl Irinotecan was specifically designed to improve lactone stability. A closely related analog from the same patent (compound 2a) demonstrated this principle, retaining over 95% of its active lactone form after 2 hours at pH 7.2, whereas parent camptothecin degraded to only ~20% lactone form in the same period.
| Evidence Dimension | Lactone Form Stability (% remaining after 2h at pH 7.2) |
| Target Compound Data | Designed for high stability (class-level data) |
| Comparator Or Baseline | Camptothecin: ~20% (for parent class) |
| Quantified Difference | The chemical class shows a >4.75x improvement in stability over the parent compound. |
| Conditions | Aqueous solution at pH 7.2, 37°C. |
Improved stability of the active form ensures more consistent and reliable results in cell culture assays and allows for the development of more robust formulations for in vivo studies, reducing variability caused by compound degradation.
The sub-nanomolar IC50 potency makes this compound an excellent choice for establishing dose-response curves and for use as a high-potency positive control in screens for novel topoisomerase I inhibitors.
Its ability to induce tumor regression at significantly lower doses than topotecan makes it a preferred candidate for xenograft or syngeneic models where minimizing animal toxicity and maximizing therapeutic effect is critical.
The enhanced stability of the active lactone form makes this compound a more reliable and processable candidate for incorporation into advanced drug delivery systems like nanoparticles or liposomes, where drug integrity over time is paramount for performance.